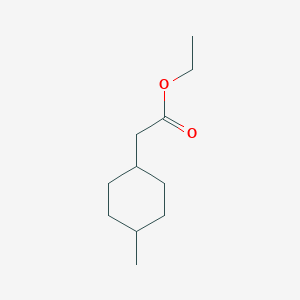![molecular formula C19H18N2O3S B2716556 N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide CAS No. 313404-51-2](/img/structure/B2716556.png)
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide” is a chemical compound with the molecular formula C18H15N3O4S2 . It has an average mass of 401.459 Da and a monoisotopic mass of 401.050385 Da .
Physical and Chemical Properties Analysis
The compound has a density of 1.5±0.1 g/cm3, a boiling point of 645.2±65.0 °C at 760 mmHg, and a flash point of 344.0±34.3 °C . It has 7 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 freely rotating bonds . The polar surface area is 127 Å2 .Wissenschaftliche Forschungsanwendungen
Synthetic Applications
Protecting Group and Synthetic Utility : The use of the 3,4-dimethoxybenzyl moiety, closely related to the chemical structure , has been highlighted as a new N-protecting group for 1,2-thiazetidine 1,1-dioxides, showcasing its potential in synthetic chemistry for the protection and subsequent smooth elimination in synthesis processes (Grunder-Klotz & Ehrhardt, 1991).
Pharmacological Research
Antimicrobial Activity : A study involving derivatives incorporating the thiazole ring, akin to the structure , demonstrated antimicrobial activity against various bacterial and fungal strains. This suggests the potential of such compounds in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).
Anticancer Properties : Research on novel thiazolidinedione derivatives, which share a common structural motif with N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide, has been conducted to evaluate their anti-diabetic activity. Interestingly, these studies also open avenues for exploring such compounds for anticancer properties, highlighting the multifaceted applications of this chemical framework (Shrivastava et al., 2016).
Wirkmechanismus
Target of Action
Similar compounds have been found to inhibit clk1 and dyrk1a kinases .
Mode of Action
It is likely that it interacts with its targets (potentially clk1 and dyrk1a kinases) to inhibit their function .
Biochemical Pathways
Clk1 and dyrk1a kinases, which are potential targets of this compound, are involved in various cellular processes, including cell cycle regulation and neuronal development .
Result of Action
Inhibition of clk1 and dyrk1a kinases could potentially lead to alterations in cell cycle progression and neuronal development .
Eigenschaften
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-12-4-6-13(7-5-12)18(22)21-19-20-15(11-25-19)14-8-9-16(23-2)17(10-14)24-3/h4-11H,1-3H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVQLXXPVWKIQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(4-chlorophenyl)methyl]-2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2716473.png)
![3-chloro-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2716476.png)
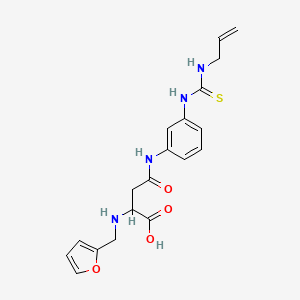
![1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-2-(1H-pyrrol-1-yl)ethan-1-one](/img/structure/B2716481.png)
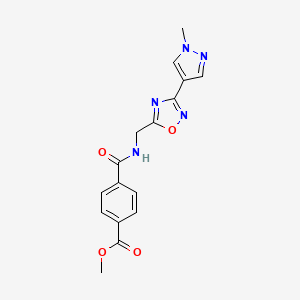
![2-(4-(phenylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2716483.png)
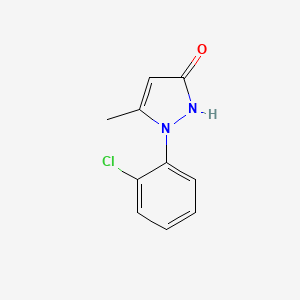
![rac-(3R,3aR,6aS)-3-methoxy-hexahydro-1H-furo[3,4-b]pyrrole](/img/structure/B2716487.png)
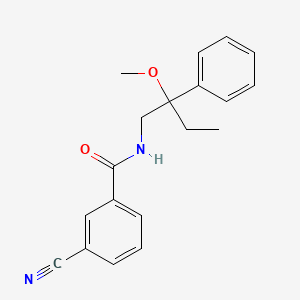

![2-Benzyl-7-oxa-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride](/img/structure/B2716492.png)
![(2-chlorobenzyl)[(Z)-phenylmethylidene]ammoniumolate](/img/structure/B2716494.png)
